1-Chloro-2,5-dimethoxy-4-methylbenzene
Description
1-Chloro-2,5-dimethoxy-4-methylbenzene (CAS 614-72-2) is a chlorinated aromatic compound characterized by a benzene ring substituted with chlorine, two methoxy groups, and a methyl group at positions 1, 2/5, and 4, respectively. Its structure (C₉H₁₁ClO₂) combines electron-withdrawing (Cl) and electron-donating (methoxy, methyl) groups, making it a versatile intermediate in organic synthesis. The compound is typically synthesized via chlorination of dimethoxybenzene derivatives or through nucleophilic substitution reactions. For example, details its synthesis via chromatographic purification, yielding a product with NMR data matching literature values (δ 6.94 ppm for aromatic protons, 3.90 ppm for methoxy groups, and 2.31 ppm for the methyl group) .
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-chloro-2,5-dimethoxy-4-methylbenzene |
InChI |
InChI=1S/C9H11ClO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 |
InChI Key |
APXQVCDHYADBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-dimethoxy-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,5-dimethoxytoluene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods: In industrial settings, the production of 1-chloro-2,5-dimethoxy-4-methylbenzene may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,5-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, due to the electron-donating effects of the methoxy groups.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents for nitration reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Major Products Formed:
Nitration: The nitration of 1-chloro-2,5-dimethoxy-4-methylbenzene can yield nitro derivatives.
Scientific Research Applications
1-Chloro-2,5-dimethoxy-4-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2,5-dimethoxy-4-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution. The electron-donating methoxy groups enhance the reactivity of the benzene ring, facilitating the formation of these intermediates . In biological systems, its derivatives may interact with specific molecular targets, leading to various biochemical effects .
Comparison with Similar Compounds
Key Differences :
- Electron Effects : The methyl group in the target compound donates electrons via hyperconjugation, stabilizing the ring, whereas the nitro group in analogs is strongly electron-withdrawing, enhancing reactivity toward nucleophilic substitution .
- Solubility : Ethoxy-substituted analogs exhibit higher lipophilicity compared to methoxy derivatives, influencing their solubility in organic solvents .
Halogen Variations: Chlorine vs. Bromine
Key distinctions:
- Reactivity : Bromine’s larger atomic size and lower electronegativity vs. chlorine result in weaker C–Br bonds, making brominated analogs more reactive in cross-coupling reactions (e.g., Suzuki coupling for PCB derivatives) .
- Crystallography : The bromo-chloro derivative exhibits crystallographic inversion symmetry, with Br/Cl disorder at 50:50 occupancy, while the methyl-substituted target compound lacks such symmetry .
Physical and Spectroscopic Properties
- NMR Shifts : The target compound’s aromatic protons resonate at δ 6.94–6.85 ppm, distinct from nitro-substituted analogs (typically downfield shifted due to electron withdrawal) .
- Crystallinity : The bromo-chloro analog forms planar methoxy groups (dihedral angle 8.8° with benzene ring), while the methyl group in the target compound introduces steric effects that may distort ring planarity .
Biological Activity
1-Chloro-2,5-dimethoxy-4-methylbenzene, also known as a derivative of methoxy-substituted aromatic compounds, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
1-Chloro-2,5-dimethoxy-4-methylbenzene is characterized by the following chemical structure:
- Molecular Formula : C10H13ClO2
- Molecular Weight : 202.67 g/mol
The presence of chlorine and methoxy groups contributes to its reactivity and biological activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Chloro-1,3-dimethoxy-5-methylbenzene | Candida albicans | 62.5 |
| Ethyl 5-(3-chloropyridin-4-yl)thieno[2,3-b]pyrrole | E. coli | 40 |
Anticancer Activity
The anticancer potential of chlorinated aromatic compounds has been widely studied. Although direct research on 1-chloro-2,5-dimethoxy-4-methylbenzene is sparse, its structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Compounds with similar structures have reported IC50 values ranging from 3 to 20 µM against breast cancer cell lines .
Case Study
A study involving substituted quinazoline derivatives highlighted their anticancer properties through molecular docking studies. The findings suggested that modifications in the aromatic ring could enhance binding affinity to cancer-related targets . This indicates a potential pathway for further exploration of 1-chloro-2,5-dimethoxy-4-methylbenzene as an anticancer agent.
The biological activity of chlorinated aromatic compounds often involves the following mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS accumulation is a common pathway leading to apoptosis in cancer cells .
- Inhibition of Key Enzymes : Many chlorinated compounds act by inhibiting enzymes critical for cancer cell proliferation.
Safety and Toxicity
Preliminary studies suggest that certain derivatives exhibit low toxicity towards human cells at specific concentrations (e.g., >125 µg/mL) . This safety profile is crucial for considering these compounds for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
